molecular formula C14H14O2 B183180 Ethyl 2-naphthylacetate CAS No. 2876-70-2

Ethyl 2-naphthylacetate

Cat. No. B183180
CAS RN: 2876-70-2
M. Wt: 214.26 g/mol
InChI Key: PZNMRIQALHUBSJ-UHFFFAOYSA-N
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Patent
US06472396B1

Procedure details

To a solution of 2-naphtylacetic acid (5 g) in 50 ml of ethanol are added 0.5 g of paratoluensulfonic acid, then the reaction mixture is refluxed for about 4 hours. The solvent is evaporated off and the residue is dissolved in diethyl ether, washed twice with a saturated aqueous solution of sodium hydrogencarbonate and once with brine, then the pooled organic extracts are dried over sodium sulfate and concentrated to dryness. 5.64 g of the product as a yellow oil are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]([OH:14])=[O:13].[C:15]1(C)C=CC(S(O)(=O)=O)=C[CH:16]=1>C(O)C>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CC(=O)O
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for about 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in diethyl ether
WASH
Type
WASH
Details
washed twice with a saturated aqueous solution of sodium hydrogencarbonate and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the pooled organic extracts are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.64 g
YIELD: CALCULATEDPERCENTYIELD 906.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.